molecular formula C7H6ClF3N4 B6172128 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride CAS No. 2445792-64-1

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride

Cat. No.: B6172128
CAS No.: 2445792-64-1
M. Wt: 238.6
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Description

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is a heterocyclic compound that features a trifluoromethyl group and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with ammonia or amine derivatives under controlled conditions . The reaction can be carried out in the presence of catalysts and under specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. This can lead to various therapeutic effects, depending on the target and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is unique due to its imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

CAS No.

2445792-64-1

Molecular Formula

C7H6ClF3N4

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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